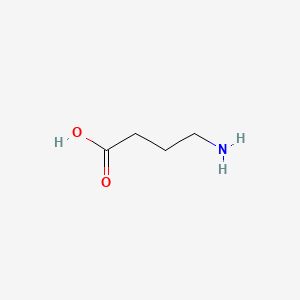![molecular formula C7H5NO2 B1167054 フロン[3,2-b]ピリジン-3(2H)-オン CAS No. 119293-03-7](/img/structure/B1167054.png)
フロン[3,2-b]ピリジン-3(2H)-オン
概要
説明
Synthesis Analysis
The synthesis of furo[3,2-b]pyridin-3(2H)-one involves efficient and rapid methods, often employing one-pot processes for convenience and efficiency. A notable method involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to various 2-substituted furo[3,2-b]pyridines. These compounds serve as substrates for further functional syntheses of polyheterocycles (Chartoire, Comoy, & Fort, 2008). Additionally, methodologies for synthesizing 2,3-substituted furo[2,3-b]pyridines have been developed, showcasing the versatility of the furo[3,2-b]pyridine framework for further functionalization (Fumagalli & da Silva Emery, 2016).
Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyridin-3(2H)-one is characterized by the fusion of a furan ring with a pyridine ring, creating a unique heterocyclic system. This structure serves as a versatile synthon for the synthesis of various polyheterocycles, with the ability to undergo regioselective lithiation leading to diverse substitutions and functionalizations.
Chemical Reactions and Properties
Furo[3,2-b]pyridines exhibit a broad range of chemical reactivities, enabling their use in the synthesis of complex molecules. The chemical reactivity space of these compounds has been extensively charted, revealing straightforward methods for their functionalization. Reactions such as C-H amination and borylation have been successfully applied to this heterocyclic framework, although some reactions like C-H fluorination and radical C-H arylation may be less efficient (Fumagalli & da Silva Emery, 2016).
科学的研究の応用
細菌の画像化および光力学的アブレーションのための光増感剤
“フロン[3,2-b]ピリジン-3(2H)-オン”は、LIQ-TFと呼ばれるAIE活性フロン[2,3-c]ピリジン系光増感剤を構築するために使用されてきました {svg_1}. この光増感剤は、高量子収率で近赤外発光を示し、高1O2および˙OH発生効率を示します {svg_2}. これは、インビトロおよびインビボでグラム陽性菌の特異的画像化および光力学的アブレーションに使用できます {svg_3}. これは、多剤耐性菌との闘いにおいて大きな可能性を示しています {svg_4}.
複素環式ビルディングブロック
“フロン[3,2-b]ピリジン-3(2H)-オン”は、さまざまな化学化合物の合成における複素環式ビルディングブロックとしても使用されています {svg_5}. これは、複雑な分子の合成のために有機化学の分野でよく使用されます {svg_6}.
Safety and Hazards
作用機序
Target of Action
Furo[3,2-b]pyridin-3(2H)-one has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as RNA splicing, and their dysregulation is associated with various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of the CLKs, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by Furo[3,2-b]pyridin-3(2H)-one affects various biochemical pathways. One of the most notable is the Hedgehog signaling pathway . This pathway plays a critical role in cell differentiation, growth, and survival. When CLKs are inhibited, the Hedgehog signaling pathway is modulated, which can lead to downstream effects such as the suppression of tumor growth .
Result of Action
The molecular and cellular effects of Furo[3,2-b]pyridin-3(2H)-one’s action primarily involve the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These actions can lead to the suppression of cell growth and proliferation, particularly in cancer cells .
特性
IUPAC Name |
furo[3,2-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBITTYWTCTZBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method for synthesizing furo[3,2-b]pyridin-3(2H)-one?
A1: The research paper outlines a synthetic route to obtain furo[3,2-b]pyridin-3(2H)-one starting from ethyl 3-hydroxypiconate (1). [] The key steps involve:
- O-Alkylation: Ethyl 3-hydroxypiconate is reacted with ethyl bromoacetate to yield the diester ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate (2a). []
- Cyclization: Compound 2a undergoes cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (3). []
- Hydrolysis and Decarboxylation: Compound 3 is subjected to hydrolysis followed by decarboxylation to obtain the desired product, furo[3,2-b]pyridin-3(2H)-one (4a). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![RU(Oac)2[(R)-tolbinap]](/img/structure/B1166974.png)
